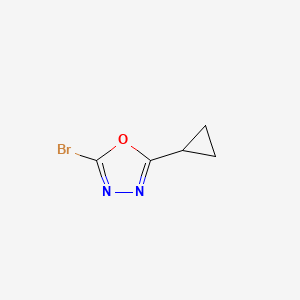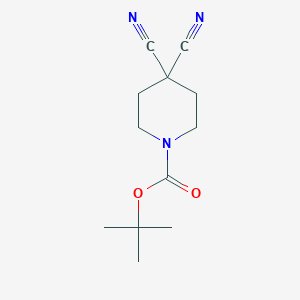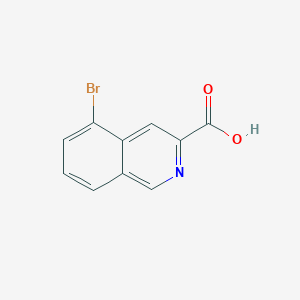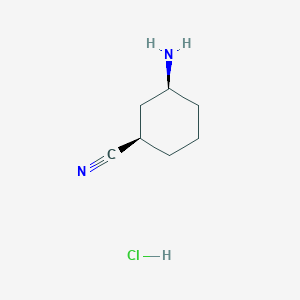![molecular formula C10H12BrN3 B1380049 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 1216008-69-3](/img/structure/B1380049.png)
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 8th position of the imidazo[1,2-a]pyridine ring, with an ethan-1-amine group attached to the 2nd position. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
作用机制
It’s worth noting that compounds with the imidazo[1,2-a]pyridine structure have been characterized with regard to a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .
生化分析
Biochemical Properties
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with cytochrome P450 enzymes, influencing their catalytic activity. This interaction can alter the metabolism of other substrates processed by these enzymes, potentially leading to changes in metabolic pathways . Additionally, this compound can interact with DNA, leading to modifications in gene expression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, in cancer cells, this compound can induce apoptosis by activating the p53 pathway . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered energy production and consumption .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their function. For instance, its binding to cytochrome P450 enzymes can inhibit their activity, reducing the metabolism of certain drugs . Additionally, it can intercalate into DNA, causing structural changes that affect transcription and replication processes .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively. In vitro studies show that the compound remains stable under standard laboratory conditions for extended periods. It can degrade under extreme pH or temperature conditions . Long-term exposure to this compound in cell cultures has shown sustained effects on cellular function, including prolonged activation of stress response pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers a fast, clean, and high-yielding approach. The reaction conditions usually involve heating the reactants at elevated temperatures in neutral or weakly basic organic solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts such as aluminum oxide or titanium tetrachloride can enhance the efficiency and yield of the reaction. Additionally, microwave-assisted organic reactions using dry media have gained popularity due to their simplicity, selectivity, and rapid synthesis .
化学反应分析
Types of Reactions
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine analogs.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and drug development .
科学研究应用
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine scaffold.
Alpidem: An anxiolytic drug with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine core.
Olprione: A heart-failure drug that also features the imidazo[1,2-a]pyridine structure.
Uniqueness
2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is unique due to the presence of the bromine atom and the methyl group, which can influence its biological activity and chemical reactivity. These structural features may confer distinct pharmacological properties compared to other imidazo[1,2-a]pyridine derivatives.
属性
IUPAC Name |
2-(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-7-4-8(11)5-14-6-9(2-3-12)13-10(7)14/h4-6H,2-3,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVGTYJIGMZLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)CCN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B1379975.png)


![{[(3-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1379979.png)





![2-[4-(Aminomethyl)phenyl]-4-methyl-1,2-thiazolidine-1,1-dione](/img/structure/B1379989.png)
